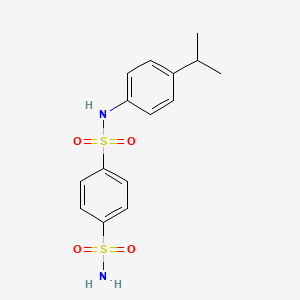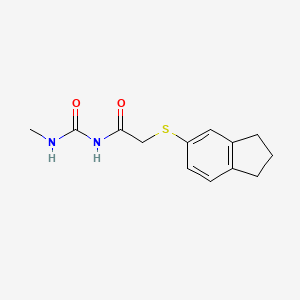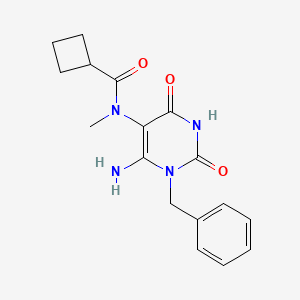
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as DIPT or PPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DIPT is a sulfonamide derivative that contains two sulfonamide groups attached to a benzene ring, and it has been shown to possess a wide range of biological activities that make it a promising candidate for drug development.
作用机制
The mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as the disruption of cellular membranes. This compound has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. In addition, this compound has been found to disrupt the structure of cellular membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, this compound has been shown to possess antitumor activity, and has been found to inhibit the growth of several different types of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in laboratory experiments is its wide range of biological activities. This compound has been shown to possess antibacterial, antifungal, antitumor, and carbonic anhydrase inhibitory properties, making it a versatile compound for use in a variety of different experimental settings. However, one limitation of using this compound is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, and caution should be exercised when working with this compound.
未来方向
There are a number of future directions for research on 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One area of interest is the development of this compound-based drugs for the treatment of bacterial and fungal infections. This compound has been shown to possess potent antibacterial and antifungal activity, and further research in this area could lead to the development of new and more effective treatments for these types of infections.
Another area of interest is the development of this compound-based drugs for the treatment of cancer. This compound has been found to possess antitumor activity, and further research in this area could lead to the development of new and more effective cancer treatments.
Finally, further research is needed to fully understand the mechanism of action of this compound. While it is believed to involve the inhibition of carbonic anhydrase and the disruption of cellular membranes, the exact details of how this compound exerts its biological effects are still not fully understood. Further research in this area could lead to a better understanding of the underlying mechanisms of this compound's biological activity, and could potentially lead to the development of new and more effective drugs based on this compound.
合成方法
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide can be synthesized by reacting 4-isopropylphenylamine with chlorosulfonic acid to form 4-N-(4-propan-2-ylphenyl)benzenesulfonamide, which can then be further reacted with sodium hydrosulfide to produce the final product, this compound.
科学研究应用
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. In addition, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
属性
IUPAC Name |
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11(2)12-3-5-13(6-4-12)17-23(20,21)15-9-7-14(8-10-15)22(16,18)19/h3-11,17H,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRFOLRTSMHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)